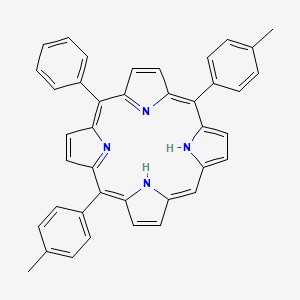
10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin is a porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems, such as hemoglobin and chlorophyll. This particular compound is characterized by its unique structure, which includes two 4-methylphenyl groups and one phenyl group attached to the porphyrin core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin macrocycle. Specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can be used to modify the porphyrin core and its substituents.
Substitution: The phenyl and methylphenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield a wide range of functionalized porphyrin derivatives .
Aplicaciones Científicas De Investigación
10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: Studied for its potential in photodynamic therapy, where it can be used to generate reactive oxygen species to kill cancer cells.
Medicine: Investigated for its role in drug delivery systems and as a diagnostic tool in imaging techniques.
Mecanismo De Acción
The mechanism of action of 10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin involves its ability to interact with various molecular targets. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components. The porphyrin core can also coordinate with metal ions, enhancing its catalytic activity and enabling it to participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
5,15-Bis(4-methylphenyl)-10,20-bis(4-nitrophenyl)porphyrin: Similar structure but with nitrophenyl groups, which can alter its electronic properties and reactivity.
5,15-Bis(3-pyridyl)-10,20-bis(phenyl)porphyrin: Contains pyridyl groups, which can enhance its ability to coordinate with metal ions.
5,15-Dipyridyl-10,20-bis(pentafluorophenyl)porphyrin: Features pentafluorophenyl groups, providing different electronic characteristics.
Uniqueness
10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and stability .
Propiedades
Número CAS |
744220-98-2 |
|---|---|
Fórmula molecular |
C40H30N4 |
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
10,20-bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C40H30N4/c1-25-8-12-28(13-9-25)39-32-18-16-30(41-32)24-31-17-19-33(42-31)40(29-14-10-26(2)11-15-29)37-23-21-35(44-37)38(27-6-4-3-5-7-27)34-20-22-36(39)43-34/h3-24,41-42H,1-2H3 |
Clave InChI |
NALYTCRDRGQOCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)C)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)
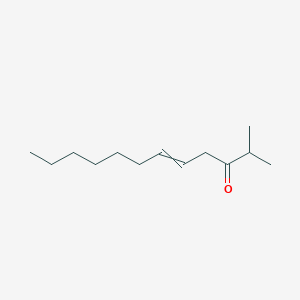
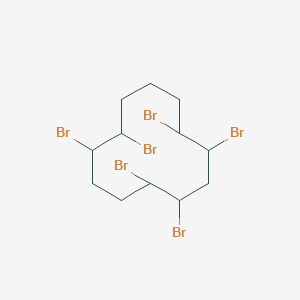

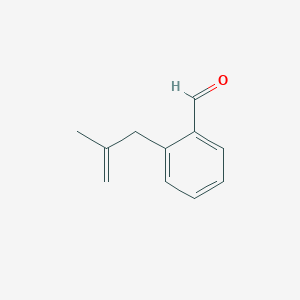
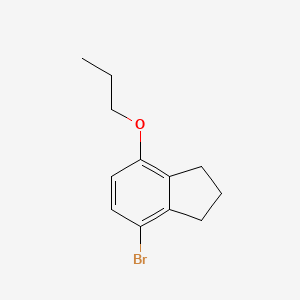
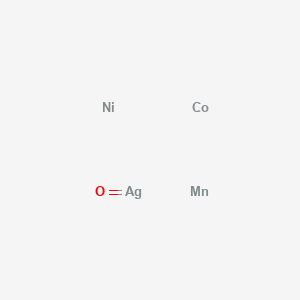
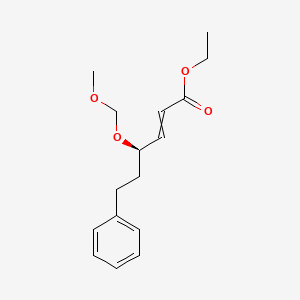
![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)
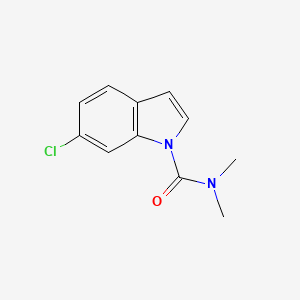
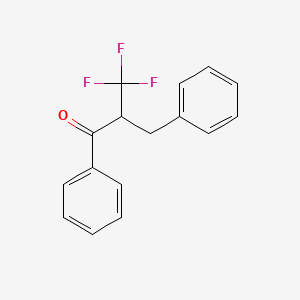
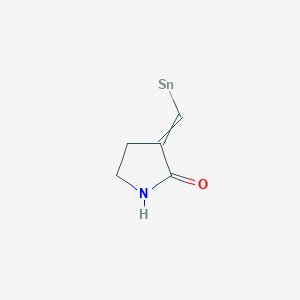

![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)
